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Compound of Interest

Compound Name: Wilforol A

Cat. No.: B1254244

These application notes provide comprehensive protocols and data summaries for researchers
and drug development professionals investigating the therapeutic effects of celastrol in various
disease models. The information is organized by disease area, offering detailed methodologies
for key experiments and summarizing quantitative data in structured tables for comparative
analysis.

l. Obesity and Metabolic Syndrome

Celastrol has emerged as a potent anti-obesity agent, primarily through its action as a leptin
sensitizer. Animal models of obesity and metabolic syndrome are crucial for elucidating its
mechanisms of action and evaluating its therapeutic potential.

Animal Models

The most commonly used animal models to study the anti-obesity effects of celastrol are:

e Diet-Induced Obese (DIO) Mice: These are the most prevalent models, typically C57BL/6J
mice fed a high-fat diet (HFD) for an extended period (e.g., 16 weeks) to induce obesity,
insulin resistance, and hyperleptinemia.[1][2]

o Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to
hyperphagia and severe obesity. They are used to determine if the effects of celastrol are
leptin-dependent.[2]
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» Leptin Receptor-Deficient (db/db) Mice: These mice have a mutation in the leptin receptor
gene, resulting in a phenotype similar to ob/ob mice. They are also used to confirm the
leptin-dependent action of celastrol.[2]

e Melanocortin 4 Receptor (MC4R)-Null Mice: These mice have a deficiency in a key receptor
in the hypothalamus involved in energy balance, leading to obesity. They are used to
investigate whether celastrol's effects are mediated through the MC4R pathway.[3][4]

o Aged Mice: Older mice naturally develop leptin resistance and age-associated obesity,
providing a relevant model to study celastrol's effects in an aging context.[5]

Experimental Protocols

¢ Route of Administration:

o Intraperitoneal (i.p.) injection: A common route for preclinical studies. Doses typically
range from 100 pg/kg to 3 mg/kg daily.[1][2][6]

o Oral gavage: To assess the potential for oral bioavailability. Doses can range from 1 mg/kg
to 6 mg/kg daily.[2][7]

o Intracerebroventricular (i.c.v.) infusion: To study the central effects of celastrol directly in
the brain.[8]

o Vehicle: Celastrol is often dissolved in a vehicle such as a mixture of DMSO and saline or
polyethylene glycol.

o Treatment Duration: Varies from a few days for acute studies to several weeks (e.g., 3-8
weeks) for chronic efficacy studies.[1][2][9]

e Body Weight and Food Intake Monitoring:

[¢]

House mice individually to accurately measure food intake.

o

Record body weight daily or every other day.

o

Measure food intake daily by weighing the remaining food pellets.
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e Glucose Tolerance Test (GTT):

Fast mice for 6 hours.

o

[¢]

Measure baseline blood glucose from a tail snip using a glucometer.

[¢]

Administer a bolus of glucose (typically 2 g/kg body weight) via i.p. injection.

[e]

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

o

Calculate the area under the curve (AUC) for glucose excursion.

e Insulin Tolerance Test (ITT):

Fast mice for 4-6 hours.

[¢]

[e]

Measure baseline blood glucose.

o

Administer human insulin (typically 0.75 U/kg body weight) via i.p. injection.

[¢]

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

[¢]

Calculate the rate of glucose disappearance.
e Body Composition Analysis:

o Use techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray
absorptiometry (DEXA) to measure fat mass and lean mass.

» Histological Analysis:

[¢]

Collect tissues such as liver and adipose tissue.

[e]

Fix tissues in 10% formalin and embed in paraffin.

[e]

Section the tissues and stain with hematoxylin and eosin (H&E) to assess lipid
accumulation and cell morphology.
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Quantitative Data Summary
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_ Celastrol
Animal Treatment Effect of
Parameter Dose & ) Reference
Model Duration Celastrol
Route
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from ~47.5g
_ _ 100
Body Weight DIO Mice ) 3 weeks to ~34.4g (a [2]
ug/kg/day, i.p.
decrease of
~27.7%)
Significant
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) 3 mg/kg/day, )
DIO Mice ) 25 days body weight [1]
i.p.
P compared to
HFD control.
Drastic
MCA4R-null 0.5 mg/kg, o
] ) 25 days reduction in [31[4]
Mice I.p. )
body weight.
) 100 Suppressed
Food Intake DIO Mice ] 3 weeks ] [2]
pg/kg/day, i.p. food intake.
] . N Reduced
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food intake.
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lower
Fasting Blood ) 100 compared to
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3 and 6
) ] the increase
Diabetic Rats  mg/kg/day, 8 weeks ) [7]
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cholesterol

levels.

Significantly
decreased
triglyceride

Serum _ 15and3

) ) DIO Mice ) 25 days levels [1]

Triglycerides mg/kg, i.p.
(reduced by
about 50% at

3 mg/kg).

Signaling Pathways and Visualizations

Celastrol's primary mechanism in combating obesity is through enhancing leptin sensitivity in
the hypothalamus. This involves several interconnected signaling pathways.
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Celastrol's signaling in obesity.
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Workflow for studying celastrol in DIO mice.

Il. Neurodegenerative Diseases

Celastrol exhibits neuroprotective properties, primarily through its anti-inflammatory and
antioxidant activities. Animal models are essential for investigating its potential in treating

diseases like Alzheimer's and Parkinson's.

Animal Models

¢ Alzheimer's Disease (AD) Models:
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o Transgenic Mice (e.g., APP/PS1): These mice overexpress human amyloid precursor
protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to the
formation of amyloid-beta (AB) plagues and cognitive deficits.

o AB-induced Models: Intracerebral injection of AP oligomers (e.g., AB25-35) in mice or rats
to induce AD-like pathology and cognitive impairment.[3][8][9]

e Parkinson's Disease (PD) Models:

o MPTP-induced Mice: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
(MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia
nigra, mimicking the pathology of PD.[7][10][11][12]

o o-Synuclein Overexpression Models: Using adeno-associated viruses (AAV) to
overexpress human a-synuclein in the substantia nigra, leading to the formation of Lewy
body-like aggregates and neurodegeneration.[7]

Experimental Protocols

» Route of Administration:
o Intraperitoneal (i.p.) injection: Doses typically range from 1 mg/kg to 3 mg/kg daily.[13][14]
o Oral gavage: Doses of 1 mg/kg, 3 mg/kg, and 6 mg/kg have been used.[8][15]

o Treatment Duration: Can range from a few days for acute neuroprotection studies to several
weeks for chronic treatment to assess long-term effects on pathology and behavior.

e Behavioral Assessments:
o Morris Water Maze (for AD models):

= Acircular pool is filled with opaque water, and a hidden platform is placed in one
guadrant.

= Mice are trained over several days to find the hidden platform.
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» Parameters measured include escape latency (time to find the platform) and time spent
in the target quadrant during a probe trial (with the platform removed).

o Rotarod Test (for PD models):
= Mice are placed on a rotating rod with increasing speed.
= The latency to fall off the rod is measured.
» This test assesses motor coordination and balance.[13]
o Barnes Maze (for AD models):

= A circular platform with holes around the periphery, one of which leads to an escape
box.

= Mice are trained to find the escape box using visual cues.

» Latency to find the escape box and the number of errors are recorded.[8][15]

o Biochemical and Histological Analyses:
o Immunohistochemistry/Immunofluorescence:
» Perfuse the brain and collect brain tissue.

» Section the brain and stain for markers of neuroinflammation (e.g., Ibal for microglia,
GFAP for astrocytes), neuronal loss (e.g., NeuN), and specific pathologies (e.g., AB
plaques in AD, tyrosine hydroxylase for dopaminergic neurons in PD).

o ELISA:
= Homogenize brain tissue.

» Use ELISA kits to quantify levels of inflammatory cytokines (e.g., TNF-a, IL-1[3, IL-6).[5]
[13]

o Western Blotting:
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» Extract proteins from brain tissue.

» Use western blotting to measure the expression levels of proteins in signaling pathways
(e.g., p-NF-kB, Nrf2, BACEL).

Quantitative Data Summary

_ Celastrol
Animal Treatment Effect of
Parameter Dose & ) Reference
Model Duration Celastrol
Route
Cognitive Mitigated the
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(Barnes Mi treatment time to reach
ice
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rotarod test.

Signaling Pathways and Visualizations

Celastrol's neuroprotective effects are largely attributed to its ability to suppress

neuroinflammation and oxidative stress.
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Celastrol's neuroprotective signaling.

lll. Cancer

Celastrol has demonstrated potent anti-cancer activities in a variety of preclinical models by
inducing apoptosis, inhibiting proliferation, and suppressing angiogenesis and metastasis.

Animal Models
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Xenograft Models: Human cancer cell lines (e.g., breast, lung, prostate, retinoblastoma) are
subcutaneously or orthotopically implanted into immunocompromised mice (e.g., hude mice,
NOD-SCID mice).[11][16][17]

Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the
same strain, allowing for the study of celastrol's effects in the context of an intact immune
system.

Experimental Protocols

Route of Administration:

o Intraperitoneal (i.p.) injection: Doses often range from 1 to 3 mg/kg daily.
o Oral gavage: Doses around 3 mg/kg have been shown to be effective.[11]
o Nanoparticle formulations: To improve solubility and bioavailability.[12]

Treatment Duration: Treatment typically begins when tumors reach a palpable size and
continues for several weeks.

Tumor Growth Measurement:

o Measure tumor dimensions (length and width) with calipers every few days.

o Calculate tumor volume using the formula: V = 0.5 x length x width2.

o At the end of the study, excise and weigh the tumors.

Metastasis Assessment:

o Harvest organs such as the lungs and liver.

o Count the number of metastatic nodules on the organ surface.

o Perform histological analysis (H&E staining) to confirm the presence of metastatic lesions.

Immunohistochemistry:
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BENGHE

o Stain tumor sections for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved
caspase-3), and angiogenesis (e.g., CD31).

o Western Blotting:

o Analyze protein extracts from tumor tissue to assess the modulation of key signaling
pathways (e.g., p-STAT3, p-Akt, mTOR).

: o :

] Celastrol

Animal Treatment Effect of
Parameter Dose & ) Reference

Model Duration Celastrol

Route
Decreased

Prostate
Tumor 2 mg/kg/day, from ~129

Cancer (PC- 16 days [17]
Volume s.C. mms3 to ~35

3) Xenograft

mms.

Breast
Cancer Significantly

3 mg/kg, -
(MDA- 48 days inhibited [11]

gavage
MB231) tumor growth.
Xenograft
Retinoblasto Significantly
ma (SO-Rb Not specified Not specified inhibited [16]
50) Xenograft tumor growth.

Prostate Reduced
Tumor 2 mg/kg/day,

] Cancer (PC- 16 days from ~110mg [17]

Weight s.C.

3) Xenograft

to ~9.5 mg.

Signaling Pathways and Visualizations

Celastrol's anti-cancer effects are mediated by its interaction with multiple signaling pathways
that regulate cell survival, proliferation, and angiogenesis.
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Apoptosis

Celastrol's anti-cancer signaling.

IV. Autoimmune and Inflammatory Diseases

Celastrol's potent anti-inflammatory and immunomodulatory properties make it a promising
candidate for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel

disease.

Animal Models

* Rheumatoid Arthritis (RA) Models:

o Adjuvant-Induced Arthritis (AlA) in Rats: Injection of Freund's complete adjuvant into the
paw induces a robust inflammatory arthritis that shares many features with human RA.[3]
[S1[71[14][18]

¢ Inflammatory Bowel Disease (IBD) Models:
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o Dextran Sulfate Sodium (DSS)-induced Colitis in Mice: Administration of DSS in drinking
water disrupts the intestinal epithelial barrier, leading to acute colitis.[19][20]

o IL-10 Deficient Mice: These mice spontaneously develop chronic enterocolitis, modeling a
key aspect of Crohn's disease.[21]

Experimental Protocols

» Route of Administration:
o Intraperitoneal (i.p.) injection: Doses around 1 mg/kg daily are effective in AlA rats.[14]

o Oral gavage: Doses ranging from 2.5 to 7.5 pg/g/day have been shown to ameliorate
arthritis in rats.[3][7] For colitis models, oral administration of 2 mg/kg has been used.[19]

o Treatment Duration: Treatment can be initiated either prophylactically or therapeutically after
disease onset and typically continues for 1-3 weeks.

e Clinical Assessment of Arthritis:

o Visually score the severity of arthritis in each paw based on erythema and swelling (e.g.,
on a scale of 0-4).

o Measure paw volume or ankle perimeter using a plethysmometer or calipers.
e Assessment of Colitis:

o Monitor body weight, stool consistency, and the presence of blood in the feces to calculate
a Disease Activity Index (DAI).

o Measure colon length at the end of the study (shorter colon length indicates more severe
inflammation).

 Histological Analysis:

o For arthritis, stain joint sections with H&E to assess synovial inflammation, pannus
formation, and cartilage/bone erosion.
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o For colitis, stain colon sections with H&E to evaluate epithelial damage, inflammatory cell
infiltration, and crypt architecture.

e Cytokine and Inflammatory Marker Analysis:

o Use ELISA or gRT-PCR to measure the levels of pro-inflammatory cytokines (e.g., TNF-q,
IL-18, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) in serum, joint tissue, or
colon tissue.[6][14][22]

o Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil
infiltration.[21]

Quantitative Data Summary
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Animal Treatment Effect of
Parameter Dose & ) Reference
Model Duration Celastrol
Route
) Reduced
N Adjuvant- "
Arthritic ) - mean arthritic
Induced 1 mg/kg, i.p. Not specified
Score - score from
Arthritis Rats
6.2 to <1.0.
Significantly
lower
Adjuvant- inflammatory
25,575
Induced 14 days score [31[7]
- pg/g/day, oral
Arthritis Rats compared to
untreated
rats.
Pro-
) ) Decreased
inflammatory Adjuvant- )
] ) - expression of
Cytokines (IL-  Induced 1 mg/kg, i.p. Not specified " [14]
ese
17, IFN-y, IL- Arthritis Rats )
cytokines.
6)
Neutrophil Attenuated
Infiltration DSS-induced DSS-induced
o 2 mg/kg, oral 7 days ) ) [19]
(MPO Colitis Mice increase in
activity) MPO activity.
Disease
o DSS-induced - Decreased
Activity Index o Not specified 7 days [20]
Colitis Mice DAI score.

(DA

Signaling Pathways and Visualizations

Celastrol's therapeutic effects in autoimmune and inflammatory diseases are primarily due to

its potent inhibition of pro-inflammatory signaling pathways.
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Celastrol's anti-inflammatory signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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